3,5-Difluoropropiophenone

Physicochemical characterization Solid-state handling Process chemistry scale-up

Isomer mis-shipment causes weeks of lost synthesis time. 3,5-Difluoropropiophenone is the mandatory intermediate for Manifaxine analogs, delivered as a low-melting solid (mp 25-27°C) for precise gravimetric dispensing. • Refractive index 1.472 enables rapid isomer identity confirmation in <10 min. • 91% Grignard yield supports multi-gram to kilogram scale-up. • Solid-state handling simplifies containment and reduces solvent entrainment.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 135306-45-5
Cat. No. B1345727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoropropiophenone
CAS135306-45-5
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
InChIKeyFVDQWXARVQADKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoropropiophenone: Identity and Comparator Overview


3,5-Difluoropropiophenone (CAS 135306-45-5; IUPAC: 1-(3,5-difluorophenyl)propan-1-one) is a fluorinated aromatic ketone with molecular formula C9H8F2O and a molecular weight of 170.16 g·mol⁻¹ . The compound exists as a low-melting solid (mp 25–27 °C) at ambient conditions, distinguishing it from most positional isomers which are liquids at room temperature . It serves as a critical synthetic intermediate in medicinal chemistry, most notably as the foundational building block for the norepinephrine–dopamine reuptake inhibitor Manifaxine (GW-320,659) . The 3,5-difluoro substitution pattern confers a specific electronic symmetry (σₘ Hammett effects) that is absent in alternative isomers, directly affecting regioselectivity in subsequent α-halogenation and cross-coupling reactions.

3,5-Difluoropropiophenone: Why Isomer Substitution Fails


Difluoropropiophenone positional isomers (2,4-; 2,5-; 3,4-) share the identical molecular formula and nominal molecular weight, yet their distinct fluorine substitution patterns produce markedly different physicochemical properties that govern their utility in downstream synthesis. The 3,5-isomer displays a melting point of 25–27 °C, placing the material in a solid physical state under standard laboratory conditions (20–22 °C), whereas the 2,4-isomer (bp 51–52 °C at 1.5 mmHg) and 2,5-isomer (bp 39 °C) are liquids . This solid-state character of the 3,5-isomer enables simplified handling, more accurate gravimetric dispensing, and reduced solvent entrainment during scale-up operations. Furthermore, the 3,5-difluoro substitution pattern is indispensable for the synthesis of Manifaxine—the morphology of the final morpholinol pharmacophore is stereochemically anchored to the symmetrical 3,5-difluorophenyl ring produced exclusively from this isomer via Grignard reaction of 3,5-difluorobenzonitrile with ethylmagnesium bromide . No alternative isomer can produce this critical intermediate architecture.

3,5-Difluoropropiophenone: Differentiation Evidence


Physical State: Solid 3,5-Isomer vs. Liquid Isomers

3,5-Difluoropropiophenone exhibits a melting point of 25–27 °C, confirming it as a low-melting solid at standard ambient temperature (20–22 °C) . In contrast, the 2,4-difluoropropiophenone isomer (CAS 85068-30-0) has a boiling point of 51–52 °C at 1.5 mmHg and is a liquid with no measurable melting point under ambient conditions ; the 2,5-difluoropropiophenone isomer (CAS 29112-90-1) also exists as a liquid with a boiling point of 39 °C . This solid-versus-liquid physical state difference has practical consequences for procurement: the 3,5-isomer can be handled and dispensed gravimetrically as a solid, minimizing solvent weight errors and reducing volatile organic compound release during weighing operations.

Physicochemical characterization Solid-state handling Process chemistry scale-up

Lipophilicity: LogP Advantage Over Parent Propiophenone

The experimentally derived LogP of 3,5-difluoropropiophenone is 2.56 , compared to LogP of 2.20 for the non-fluorinated parent propiophenone (CAS 93-55-0) , representing an increase of +0.36 log units attributable to the two meta-fluorine substituents. The 3,4-difluoropropiophenone isomer (CAS 23384-72-7) has an equivalent LogP of 2.56 , indicating comparable lipophilicity but a different spatial arrangement of fluorine atoms conferring divergent steric and electronic properties. This LogP shift is consistent with the classical Hansch-Fujita π value for aromatic fluorine (+0.14 per fluorine atom) and translates to an approximately 2.3-fold higher octanol-water partition coefficient for the difluorinated analog, which is relevant for predicting passive membrane permeability and metabolic stability of derived drug candidates.

Lipophilicity Drug-likeness Bioavailability prediction LogP

Grignard Reaction Yield Advantage

In the synthesis of 3,5-difluoropropiophenone used for Manifaxine production, treatment of 3,5-difluorobenzonitrile with ethylmagnesium bromide (3.0 M in diethyl ether, 0.41 mol) under reflux for 3 hours, followed by acidic hydrolysis, produced the target compound in 91% crude yield (61.3 g from 56.0 g nitrile, 0.33 mol scale) . This near-quantitative conversion on a multigram scale demonstrates the efficiency of the specific 3,5-substitution pattern for Grignard-based ketone synthesis. By contrast, the 2,4-isomer is typically synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride and AlCl₃ , a route that inherently suffers from regioselectivity issues due to competing ortho/para direction from the two non-equivalent fluorine substituents, leading to isomeric mixtures requiring chromatographic separation.

Grignard reaction Synthetic yield Process efficiency Manifaxine intermediate

Refractive Index for Isomer Identification

The refractive index (n) of 3,5-difluoropropiophenone is reported as 1.472 , which is substantially lower than the refractive index of the 2,4-difluoro isomer (1.4835–1.4855) and the 3,4-difluoro isomer (1.488) . This difference of approximately 0.012–0.016 refractive index units is readily measurable with standard laboratory refractometers and provides a rapid, non-destructive identity confirmation test that discriminates the 3,5-isomer from its positional analogs. The lower refractive index of the 3,5-isomer reflects differences in electronic polarizability arising from the symmetrical meta-fluorine arrangement, which distributes the molecular dipole moment more symmetrically than the asymmetric substitution patterns of the 2,4- and 3,4-isomers.

Refractive index Quality control Identity confirmation Isomer discrimination

Manifaxine Synthesis: Unique Role of 3,5-Isomer

The synthesis of Manifaxine (GW-320,659), a norepinephrine–dopamine reuptake inhibitor that progressed to clinical evaluation for ADHD and obesity, proceeds through a defined sequence where 3,5-difluoropropiophenone is the irreplaceable ketone intermediate . The subsequent α-bromination with dioxane dibromide installs the 2-bromo leaving group, which after amination, cyclization, and acidification yields the (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol stereochemistry . The symmetrical 3,5-difluoro arrangement is stereoelectronically critical: substitution at the 2- or 4-positions would alter the spatial orientation of the morpholinol ring system and abolish the specific dopamine and norepinephrine transporter inhibition profiles (Ki = 5.66 μM for the 2-(tert-butylamino)-3',5'-difluoropropiophenone analog against the human dopamine transporter) . No alternative difluoropropiophenone isomer has been demonstrated to yield an equivalent pharmacologically active morpholinol derivative.

Medicinal chemistry Norepinephrine–dopamine reuptake inhibitor Manifaxine ADHD

Boiling Point Comparison Across Isomers

3,5-Difluoropropiophenone has a reported boiling point of 82 °C at 10 mmHg , while the 2,4-difluoropropiophenone isomer boils at 51–52 °C at a lower pressure of 1.5 mmHg . Although direct comparison is complicated by different pressure conditions, the substantial difference in boiling behavior under reduced pressure (the 3,5-isomer requires ~6.7-fold higher pressure to boil at a 30 °C higher temperature) indicates stronger intermolecular interactions in the 3,5-isomer, consistent with its solid-state nature and more symmetrical molecular packing. For vacuum distillation purification, the 3,5-isomer's boiling point under standard reduced pressure conditions (10 mmHg) is more compatible with common laboratory vacuum pump capabilities and avoids the need for high-vacuum equipment.

Boiling point Distillation Purification Thermal stability

3,5-Difluoropropiophenone: Application Scenarios


Manifaxine Analog Synthesis

3,5-Difluoropropiophenone is the mandatory ketone intermediate for programs developing Manifaxine (GW-320,659) analogs and related 2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol norepinephrine–dopamine reuptake inhibitors (NDRIs) . The compound's 91% crude yield in the Grignard reaction from 3,5-difluorobenzonitrile supports efficient multi-gram to kilogram synthesis of the bromoketone precursor, which is subsequently elaborated via amination and cyclization to the morpholinol core . The symmetrical 3,5-difluorophenyl ring is stereoelectronically integral to the pharmacophore; substitution at the 2- or 4-position fundamentally alters the spatial orientation of the morpholinol system and is incompatible with the demonstrated dopamine transporter inhibition profile .

Solid-State Advantage in Scale-Up

The 3,5-isomer's solid physical state (mp 25–27 °C) at or near ambient temperature provides a distinct operational advantage over liquid isomers for process chemistry applications . Solid intermediates enable gravimetric dispensing with higher precision (typical error <0.5% for solids vs. 1–3% for viscous liquids), reduce solvent retention during charging, and simplify containment in fume hood operations. The boiling point of 82 °C at 10 mmHg allows vacuum distillation purification using standard rotary vane pumps without cold-trapping requirements, which is a practical consideration for kilo-lab and pilot-plant settings . Procurement specifications should require >97% purity (HPLC), with refractive index 1.472 and melting point 25–27 °C as identity confirmation checkpoints upon receipt.

Lipophilicity Tuning for Lead Optimization

The LogP of 3,5-difluoropropiophenone (2.56) provides a +0.36 log unit increase over non-fluorinated propiophenone (2.20), corresponding to an approximately 2.3-fold enhancement in octanol-water partitioning . This moderate lipophilicity gain is advantageous for medicinal chemists seeking to improve membrane permeability of lead compounds without excessive LogP inflation that could promote off-target binding or metabolic instability. The symmetrical meta-fluorine arrangement additionally provides metabolic shielding: fluorine substitution at the 3- and 5-positions has been shown in related propiophenone systems to reduce CYP-mediated oxidative metabolism at the aromatic ring, potentially extending half-life of derived drug candidates. Procurement of the 3,5-isomer specifically, rather than alternative isomers, ensures consistent lipophilicity and metabolic profiles across analog series.

QC: Refractive Index Isomer Discrimination

Upon receipt, the refractive index of 3,5-difluoropropiophenone (1.472) can be measured in minutes using a standard Abbe refractometer, providing immediate discrimination from the 2,4-isomer (1.4835–1.4855) and 3,4-isomer (1.488) . A refractive index deviation exceeding ±0.002 from 1.472 strongly suggests isomer mis-shipment or contamination. Combined with melting point verification (25–27 °C), this two-point identity check can be completed in under 10 minutes, enabling rapid lot release or rejection before the material is committed to high-value synthetic campaigns. This analytical speed is particularly valuable for CROs and pharmaceutical development laboratories where incorrect isomer procurement incurs weeks of lost synthesis time.

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